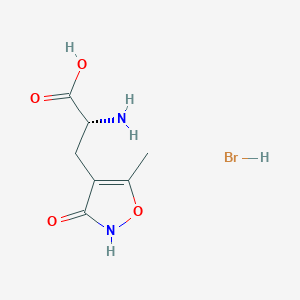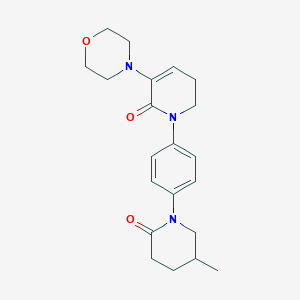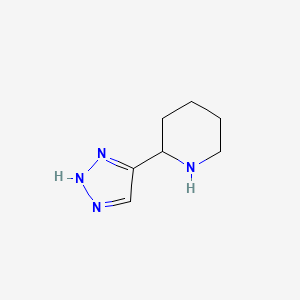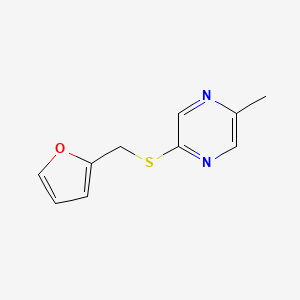
(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is a chemical compound known for its significant role in various scientific research fields. This compound is particularly notable for its applications in neurochemistry and pharmacology due to its interaction with specific receptors in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide typically involves the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of amino acid derivatives.
Applications De Recherche Scientifique
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in neurotransmission and receptor binding.
Medicine: It is investigated for potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide involves its interaction with specific receptors in the brain, particularly the ionotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: The enantiomer of the compound, which has different biological activities.
Quisqualic acid: Another compound that interacts with similar receptors but has distinct pharmacological properties.
Kainic acid: Known for its neuroexcitatory properties and used in research to study excitotoxicity.
Uniqueness
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is unique due to its specific interaction with ionotropic glutamate receptors, making it a valuable tool in neurochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H11BrN2O4 |
|---|---|
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m1./s1 |
Clé InChI |
KUAHVIUZGLGASU-NUBCRITNSA-N |
SMILES isomérique |
CC1=C(C(=O)NO1)C[C@H](C(=O)O)N.Br |
SMILES canonique |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-](/img/structure/B12852105.png)













